molecular formula C16H13F6N B14057438 (6,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine

(6,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine

Cat. No.: B14057438
M. Wt: 333.27 g/mol
InChI Key: HLOXFEOBJMKLOT-UHFFFAOYSA-N
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Description

(6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure, along with a dimethylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves multi-step organic reactions. One common approach might include:

    Formation of Biphenyl Core: Coupling reactions such as Suzuki or Ullmann coupling to form the biphenyl core.

    Introduction of Trifluoromethyl Groups: Electrophilic or nucleophilic trifluoromethylation reactions to introduce the trifluoromethyl groups at the desired positions.

    Attachment of Dimethylamine Group: Amination reactions to introduce the dimethylamine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions might target the trifluoromethyl groups or the biphenyl core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Diagnostics: Could be used in the development of diagnostic agents or imaging probes.

Industry

    Materials Science: Applications in the development of advanced materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-methyl-amine
  • (6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-ethyl-amine

Uniqueness

The presence of trifluoromethyl groups and the specific positioning on the biphenyl core might confer unique electronic properties, making it distinct from other similar compounds. This could influence its reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C16H13F6N

Molecular Weight

333.27 g/mol

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C16H13F6N/c1-23(2)12-6-7-14(16(20,21)22)13(9-12)10-4-3-5-11(8-10)15(17,18)19/h3-9H,1-2H3

InChI Key

HLOXFEOBJMKLOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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